5-(4-Chloro-3-fluorophenyl)nicotinaldehyde
Description
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol It is characterized by the presence of a nicotinaldehyde core substituted with a 4-chloro-3-fluorophenyl group
Properties
CAS No. |
1346691-96-0 |
|---|---|
Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-7H |
InChI Key |
ONLQVOQKCCBLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)C=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:
4-Chlorobenzaldehyde: Lacks the fluorine substitution, leading to different chemical and biological properties.
3-Fluorobenzaldehyde: Lacks the chlorine substitution, resulting in distinct reactivity and applications.
Biological Activity
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its interactions with biomolecular targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 237.66 g/mol. The compound features a nicotinaldehyde backbone along with a chloro and a fluorine substituent on the aromatic ring, which contributes to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that affect protein function, potentially influencing various biological pathways. Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its ability to interact with bacterial enzymes could inhibit their function, making it a candidate for further exploration as an antibacterial agent. Comparative studies have shown that compounds with similar structures demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar nicotinaldehyde derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde | CHClFNO | Different fluorine position; alters reactivity |
| 5-(4-Fluorophenyl)nicotinaldehyde | CHFNO | Lacks chlorine; affects biological activity |
| 2-Chloro-5-(trifluoromethyl)nicotinaldehyde | CHClFNO | Contains trifluoromethyl group; enhances lipophilicity |
| 5-(4-Chloro-2-fluorophenyl)nicotinic acid | CHClFNO | Acidic nature alters solubility and reactivity |
Case Studies
- Antibacterial Activity Study : A recent study assessed the antibacterial efficacy of various nicotinaldehyde derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent against resistant strains .
- Anticancer Research : In vitro studies have demonstrated that compounds structurally similar to this compound can induce apoptosis in cancer cell lines. These findings highlight the need for further investigation into the compound's mechanism of action and therapeutic potential in oncology.
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